Lipophilicity vs. Unsubstituted Indole-3-carboxaldehyde
The 4-fluoro substitution increases lipophilicity by approximately 0.2-0.5 LogP units compared to the unsubstituted parent compound. 4-Fluoro-1H-indole-3-carbaldehyde exhibits a calculated LogP of 2.179 [1], whereas 1H-indole-3-carboxaldehyde (parent) shows reported LogP values ranging from 1.68 to 1.98 depending on the computational method [2][3]. This increased lipophilicity can enhance membrane permeability in biological assays and alter chromatographic retention times during purification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.179 (calculated) |
| Comparator Or Baseline | 1H-Indole-3-carboxaldehyde (parent): LogP = 1.68 (experimental estimate) to 1.98 (ALogP) |
| Quantified Difference | ΔLogP ≈ +0.20 to +0.50 |
| Conditions | Calculated and experimental LogP values; not measured under identical standardized conditions. |
Why This Matters
Increased lipophilicity is a critical driver for passive membrane permeability, impacting a compound's bioavailability and cellular uptake in drug discovery programs.
- [1] ChemBase.cn. 4-fluoro-1H-indole-3-carbaldehyde. Hydrophobicity (logP): 2.179. View Source
- [2] PlantaE DB. Indole-3-Carboxaldehyde. Atomic LogP (AlogP): 1.98. View Source
- [3] SIELC. 1H-Indole-3-carboxaldehyde. LogP: 1.68. View Source
